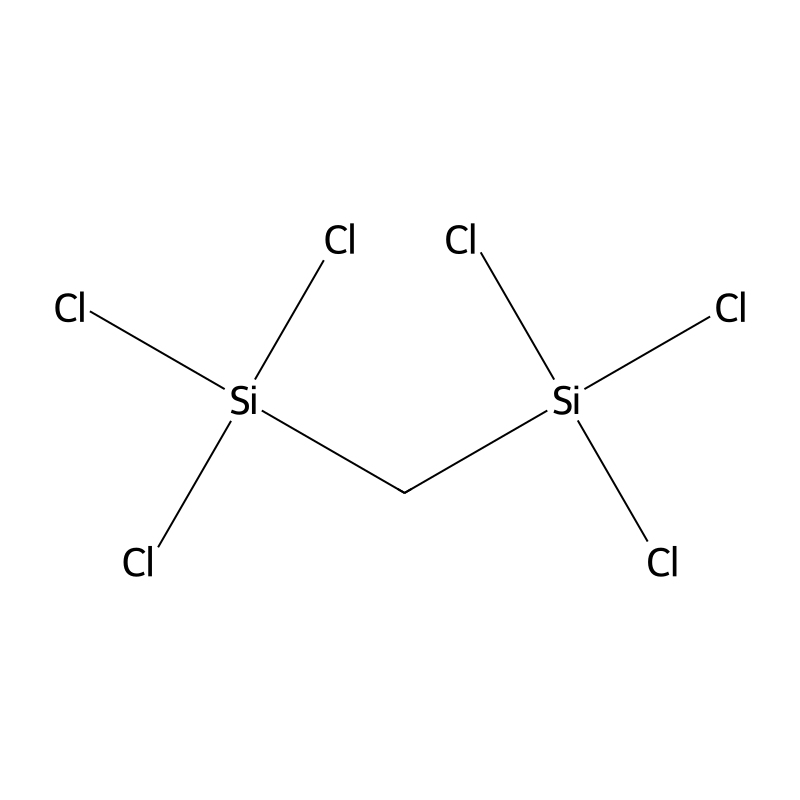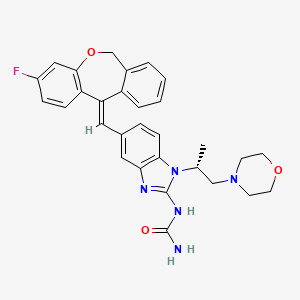3-Bromo-1H-indazole-5-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Enzyme Inhibition
Studies have explored the potential of 3-BICA as an inhibitor for various enzymes, including:
- Kinases: Kinases are a class of enzymes involved in cellular signaling pathways. 3-BICA has been investigated for its ability to inhibit specific kinases, potentially impacting various cellular processes, as reported in a 2013 study published in the journal Bioorganic & Medicinal Chemistry Letters [].
Medicinal Chemistry
The structural properties of 3-BICA have led to its exploration as a potential scaffold for the development of new drugs. By modifying the core structure of 3-BICA, researchers can create novel compounds with potential therapeutic applications [].
3-Bromo-1H-indazole-5-carboxylic acid is a chemical compound characterized by its unique structure, which includes a bromine atom and a carboxylic acid functional group attached to an indazole ring. Its molecular formula is with a molecular weight of approximately 241.04 g/mol. The compound exhibits solid-state properties with a melting point ranging from 290 to 292 °C . The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in various chemical syntheses.
- Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
- Amidation: It can form amides when reacted with amines under suitable coupling conditions, allowing for the synthesis of diverse derivatives .
- Suzuki Coupling: This compound can also be utilized in cross-coupling reactions, such as the Suzuki reaction, to produce biaryl compounds, which are important in medicinal chemistry .
Research has indicated that 3-Bromo-1H-indazole-5-carboxylic acid exhibits promising biological activity. It has been identified as a fragment hit in the development of potential antibacterial agents, particularly against Mycobacterium abscessus, suggesting its utility as a lead compound for antibiotic development . Furthermore, derivatives of this compound have shown antiproliferative activity against various cancer cell lines, indicating potential applications in oncology .
The synthesis of 3-Bromo-1H-indazole-5-carboxylic acid can be achieved through multiple routes:
- Bromination of Indazole Derivatives: One common method involves the bromination of 1H-indazole-5-carboxylic acid using brominating agents like N-bromosuccinimide or elemental bromine in the presence of Lewis acids .
- Starting Material Transformation: Another approach utilizes 2,6-difluorobenzonitrile as a precursor, involving amination with morpholine followed by cyclization with hydrazine hydrate to yield an indazole intermediate, which is subsequently brominated and hydrolyzed to obtain the target compound .
3-Bromo-1H-indazole-5-carboxylic acid serves as a versatile building block in organic synthesis. Its applications include:
- Drug Discovery: As a scaffold for developing new antibacterial and anticancer agents.
- Chemical Intermediates: Used in the synthesis of various derivatives that may possess modified biological activities.
- Metal-Organic Frameworks: While not directly utilized, related compounds have been explored for their potential in constructing luminescent metal-organic frameworks .
Studies on the interactions of 3-Bromo-1H-indazole-5-carboxylic acid indicate its potential efficacy against specific bacterial strains and cancer cell lines. The structural features imparted by the bromine atom and carboxylic acid group are critical for its biological activity, influencing binding interactions with biological targets . Further research into its interaction mechanisms could enhance understanding and facilitate the design of more effective derivatives.
3-Bromo-1H-indazole-5-carboxylic acid shares structural similarities with several other indazole derivatives. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 6-Bromo-1H-indazole-3-carboxylic acid | 660823-36-9 | 0.99 |
| 4-Bromo-1H-indazole-3-carboxylic acid | 885521-80-2 | 0.94 |
| Methyl 5-bromo-1H-indazole-3-carboxylate | 78155-74-5 | 0.93 |
| Methyl 6-bromo-1H-indazole-3-carboxylate | 885278-42-2 | 0.92 |
| Ethyl 5-bromo-1H-indazole-3-carboxylate | 1081-04-5 | 0.91 |
The uniqueness of 3-Bromo-1H-indazole-5-carboxylic acid lies in its specific bromination at the third position relative to other similar compounds, which may affect its reactivity and biological properties significantly compared to its analogs .








